3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonyl-containing tetrahydrothiophenes, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene core, followed by the introduction of the sulfonyl and amine groups. Key steps include:
Formation of the Tetrahydrothiophene Core: This is achieved through cyclization reactions involving sulfur-containing precursors.
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and various catalysts facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorobenzyl group but lacks the tetrahydrothiophene core.
Sulfonyl Fluorides: These compounds contain the sulfonyl group and are used in similar applications.
Uniqueness
3-[(4-FLUOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO4S2/c1-12-8-15(6-7-16(12)20)27(24,25)18-11-26(22,23)10-17(18)21-9-13-2-4-14(19)5-3-13/h2-8,17-18,21H,9-11H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGPGVMSKXDEV-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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